molecular formula C6H9N3O B1384147 2-Amino-6-ethylpyrimidin-4-ol CAS No. 5734-66-7

2-Amino-6-ethylpyrimidin-4-ol

Cat. No.: B1384147
CAS No.: 5734-66-7
M. Wt: 139.16 g/mol
InChI Key: QDSSWFSXBZSFQO-UHFFFAOYSA-N
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Description

2-Amino-6-ethylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C6H9N3O It is a derivative of pyrimidine, characterized by an amino group at the 2-position, an ethyl group at the 6-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by subsequent functionalization to introduce the amino and hydroxyl groups. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-amino-6-ethylpyrimidin-4-one.

    Reduction: Formation of 2-amino-6-ethylpyrimidine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-ethylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism by which 2-Amino-6-ethylpyrimidin-4-ol exerts its effects depends on its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The pathways involved can include inhibition of nucleic acid synthesis or disruption of metabolic processes, depending on the specific application.

Comparison with Similar Compounds

2-Amino-6-ethylpyrimidin-4-ol can be compared with other pyrimidine derivatives such as:

    2-Aminopyrimidine: Lacks the ethyl and hydroxyl groups, making it less versatile in certain reactions.

    4-Hydroxy-2-aminopyrimidine:

    6-Ethyl-2-aminopyrimidine: Lacks the hydroxyl group, which can influence its chemical behavior and biological activity.

The presence of both the ethyl and hydroxyl groups in this compound makes it unique and potentially more versatile for various applications.

Biological Activity

2-Amino-6-ethylpyrimidin-4-ol (CAS Number: 5734-66-7) is a pyrimidine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor, ligand in biochemical assays, and therapeutic agent with antiviral and anticancer properties. This article reviews the biological activity of this compound, highlighting research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group at position 2, an ethyl group at position 6, and a hydroxyl group at position 4. This configuration enhances its solubility and reactivity compared to other pyrimidine derivatives.

Property Description
Molecular Formula C7_7H10_10N2_2O
Molecular Weight 138.17 g/mol
Solubility Soluble in water and organic solvents
Melting Point Not specified; varies with purity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site, thereby blocking substrate access and inhibiting enzymatic activity. This mechanism can disrupt metabolic processes or inhibit nucleic acid synthesis, making it a candidate for therapeutic applications.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits significant antiviral and anticancer activities. For instance, studies have demonstrated that related pyrimidine derivatives possess cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and colorectal (HT-29) cancer cells. The compound has shown promising results in MTT assays, indicating its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has been investigated for its capability to inhibit specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50_{50} values for COX inhibition were found to be comparable to standard anti-inflammatory drugs like celecoxib .

Structure–Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives suggest that modifications in the chemical structure significantly influence biological activity. For instance:

Compound IC50_{50} (µM)Activity
This compoundNot specifiedAntiviral/Anticancer
Related Pyrimidine Derivative A0.04 ± 0.09COX Inhibition
Related Pyrimidine Derivative B0.04 ± 0.02COX Inhibition

These findings underscore the importance of specific functional groups in enhancing the biological efficacy of pyrimidine derivatives .

Case Studies

  • Cancer Cell Line Studies : A series of experiments were conducted using MTT assays on various cancer cell lines to evaluate the cytotoxicity of this compound. The results indicated that the compound exhibited excellent cytotoxic activity against MDA-MB-231 cells, with an IC50_{50} value comparable to established chemotherapeutics .
  • Enzyme Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibited COX enzymes involved in inflammatory pathways. The compound's inhibitory action was assessed against standard drugs, revealing comparable potency .
  • Insecticidal Activity : Preliminary studies have suggested that this compound may possess insecticidal properties similar to other pyrimidine derivatives, indicating potential applications in agrochemicals.

Properties

IUPAC Name

2-amino-4-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-4-3-5(10)9-6(7)8-4/h3H,2H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSSWFSXBZSFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466034
Record name 2-amino-6-ethylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5734-66-7
Record name 2-amino-6-ethylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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